molecular formula C21H30N2O5S2 B2372243 N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide CAS No. 2249406-05-9

N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide

Cat. No. B2372243
CAS RN: 2249406-05-9
M. Wt: 454.6
InChI Key: MNQWBHVJOJBPQB-UHFFFAOYSA-N
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Description

N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide, also known as TBSBMS, is a sulfonamide compound with potential applications in scientific research. It is a white crystalline solid with a molecular weight of 489.64 g/mol and a melting point of 152-154 °C.

Scientific Research Applications

Organic Synthesis and Catalysis

  • N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide derivatives have been used as building blocks in organic synthesis. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, indicating their potential utility in various chemical transformations (Guinchard, Vallée, & Denis, 2005).

Catalysts in Oxidation Reactions

  • Certain derivatives have been utilized as catalysts in oxidation reactions. For instance, sulfonamide-substituted iron phthalocyanine with 4-tert-butylbenzenesulfonamide as a substituent exhibits remarkable stability under oxidative conditions and has been used in the oxidation of cyclohexene and styrene (Işci et al., 2014).

Crystal Structure and Interaction Studies

  • The crystal structure of related compounds provides insights into molecular interactions and properties. For example, the crystal structure of compounds like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole and 5-[(benzotriazol-1-ylmethyl)(4-methoxybenzyl)amino]-3-tert-butyl-1-phenyl-1H-pyrazole has been studied, revealing information about molecular interactions such as hydrogen bonding (Abonía et al., 2007).

Quantum Chemical Calculations

  • Quantum chemical calculations have been applied to derivatives of N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide. These studies help define the optimized state of the molecules, predict their free energy, and identify molecular orbitals participating in spectrum formation (Peiming et al., 2022).

Role in Insecticidal Activities

  • Derivatives have been designed and synthesized as insect growth regulators. For instance, N-alkoxysulfenyl-N'-tert-butyl-N, N'-diacylhydrazines showed promising insecticidal activities, indicating the potential of these compounds in agricultural applications (Zhao et al., 2007).

properties

IUPAC Name

N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5S2/c1-20(2,3)22-29(24,25)17-11-8-15(9-12-17)18-13-10-16(28-7)14-19(18)30(26,27)23-21(4,5)6/h8-14,22-23H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQWBHVJOJBPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)S(=O)(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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